molecular formula C18H26Cl2N2O2 B14702588 1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride CAS No. 20014-10-2

1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride

Cat. No.: B14702588
CAS No.: 20014-10-2
M. Wt: 373.3 g/mol
InChI Key: HLDMGVFPOZDOMU-UHFFFAOYSA-N
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Description

1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride is a chemical compound known for its role as a non-specific protein-tyrosine kinase inhibitor. It is often used in scientific research to inhibit Src family kinases, which are involved in various cellular processes such as growth, differentiation, and survival .

Preparation Methods

The synthesis of 1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study the mechanisms and kinetics of these processes.

    Biology: It is used to inhibit Src family kinases, which play a crucial role in cellular signaling pathways.

    Medicine: It is investigated for its potential therapeutic effects in diseases where Src kinases are implicated, such as cancer.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of Src family kinases. These kinases are involved in various cellular processes, including growth, differentiation, and survival. By inhibiting these kinases, 1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride can modulate cellular signaling pathways and potentially alter the behavior of cells .

Comparison with Similar Compounds

1-(Isopropylamino)-3-(p-phenoxyanilino)-2-propanol dihydrochloride is unique in its ability to inhibit Src family kinases. Similar compounds include:

    PP1: Another Src kinase inhibitor that is often used in parallel with this compound.

    PP2: A more selective Src kinase inhibitor that is also used in scientific research.

These compounds share similar mechanisms of action but may differ in their selectivity and potency .

Properties

CAS No.

20014-10-2

Molecular Formula

C18H26Cl2N2O2

Molecular Weight

373.3 g/mol

IUPAC Name

1-(4-phenoxyanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride

InChI

InChI=1S/C18H24N2O2.2ClH/c1-14(2)19-12-16(21)13-20-15-8-10-18(11-9-15)22-17-6-4-3-5-7-17;;/h3-11,14,16,19-21H,12-13H2,1-2H3;2*1H

InChI Key

HLDMGVFPOZDOMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CNC1=CC=C(C=C1)OC2=CC=CC=C2)O.Cl.Cl

Origin of Product

United States

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